1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione
Overview
Description
1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione is a chemical compound with the molecular formula C14H24O7 It is a cyclic compound containing multiple ether groups and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione can be synthesized through a multi-step process involving the formation of the cyclic ether structure followed by the introduction of the ketone groups. One common method involves the cyclization of a linear precursor containing multiple hydroxyl groups, which are then oxidized to form the ketone functionalities. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to form carboxylic acids.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ethers or amines.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form stable complexes with these targets, potentially modulating their activity. The pathways involved may include the inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4,7,10,13-Pentaoxacyclohexadecane-14,16-dione
- 1,4,7,10,13-Pentaoxacyclooctadecane-14,19-dione
Uniqueness
1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione is unique due to its specific ring size and the presence of multiple ether and ketone groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,4,7,10,13-pentaoxacyclononadecane-14,19-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O7/c15-13-3-1-2-4-14(16)21-12-10-19-8-6-17-5-7-18-9-11-20-13/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCGDHDPVLXYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOCCOCCOCCOC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337409 | |
Record name | 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67030-22-2 | |
Record name | 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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